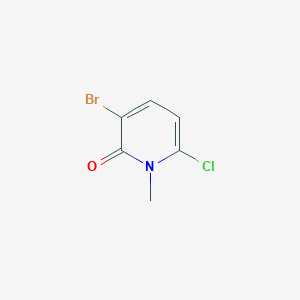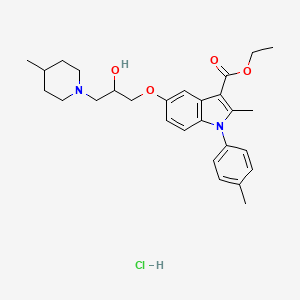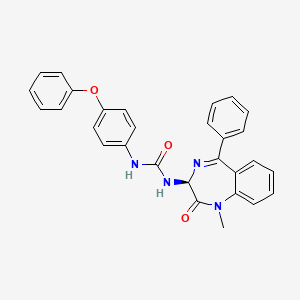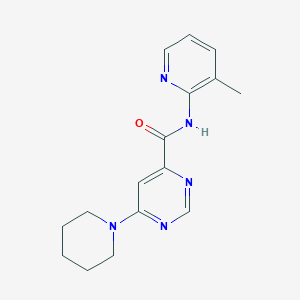
N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known as JNJ-42756493, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and regulation, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular disease. JNJ-42756493 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored.
Mecanismo De Acción
N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This results in the downregulation of genes regulated by BET proteins, including oncogenes, pro-inflammatory genes, and genes involved in vascular remodeling. The exact mechanism by which this compound exerts its effects on these genes is not fully understood, but it is thought to involve changes in chromatin structure and transcriptional elongation.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have a range of biochemical and physiological effects. In cancer models, it has been shown to induce cell cycle arrest and apoptosis, inhibit tumor growth, and sensitize tumors to chemotherapy and radiation. In inflammation models, it has been shown to reduce the expression of pro-inflammatory cytokines, decrease immune cell infiltration, and improve disease symptoms. In cardiovascular disease models, it has been shown to reduce neointimal hyperplasia, inhibit smooth muscle cell proliferation, and improve vascular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of BET proteins, with good pharmacokinetic properties and oral bioavailability. It has been extensively studied in preclinical models, and its effects on gene expression and disease phenotypes have been well characterized. However, there are also some limitations to its use. This compound is a small molecule inhibitor, and its effects may not fully recapitulate the effects of genetic knockdown or knockout of BET proteins. It may also have off-target effects on other proteins or pathways, and its effects may vary depending on the cell type or disease model used.
Direcciones Futuras
There are several future directions for research on N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide. One area of interest is the development of combination therapies with other anticancer agents or immunotherapies. This compound has been shown to sensitize tumors to chemotherapy and radiation, and it may also enhance the efficacy of immunotherapies such as checkpoint inhibitors or CAR-T cells. Another area of interest is the development of BET protein inhibitors with improved selectivity or pharmacokinetic properties. This compound is a potent and selective inhibitor of BET proteins, but it may have off-target effects or limited tissue distribution. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and disease phenotypes. This may involve the use of new technologies such as single-cell RNA sequencing or CRISPR screening.
Métodos De Síntesis
The synthesis of N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been described in a patent application by Johnson & Johnson. The method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with piperidine and 4-chloro-6-(trifluoromethyl)pyrimidine, followed by amidation with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, inflammation, and cardiovascular disease. In cancer, BET proteins have been shown to regulate the expression of oncogenes such as c-Myc and Bcl-2, and their inhibition has been proposed as a therapeutic strategy. This compound has shown efficacy in various cancer models, including leukemia, lymphoma, and solid tumors. In inflammation, BET proteins have been implicated in the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and their inhibition has been proposed as a treatment for inflammatory diseases such as rheumatoid arthritis and lupus. This compound has shown efficacy in preclinical models of these diseases. In cardiovascular disease, BET proteins have been shown to regulate the expression of genes involved in vascular remodeling and atherosclerosis, and their inhibition has been proposed as a treatment for these conditions. This compound has shown efficacy in preclinical models of atherosclerosis and restenosis.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-12-6-5-7-17-15(12)20-16(22)13-10-14(19-11-18-13)21-8-3-2-4-9-21/h5-7,10-11H,2-4,8-9H2,1H3,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAVPXIHEZKOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2536272.png)
![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)
![1-(3-{[1,4'-bipiperidine]-1'-yl}-3-oxopropyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2536276.png)
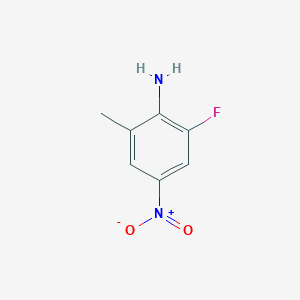
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)
![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2536290.png)

